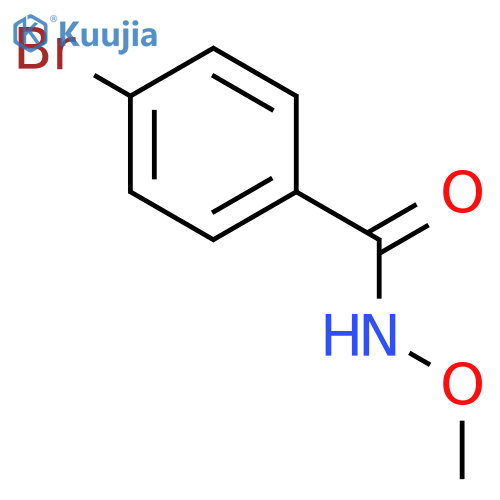

Cas no 72755-10-3 (Benzamide, 4-bromo-N-methoxy-)

Benzamide, 4-bromo-N-methoxy- 化学的及び物理的性質

名前と識別子

-

- Benzamide, 4-bromo-N-methoxy-

- 4-bromo-N-methoxybenzamide

- HS-6648

- AKOS009090873

- 72755-10-3

-

- インチ: InChI=1S/C8H8BrNO2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)

- InChIKey: CXDMEWKODALVDB-UHFFFAOYSA-N

計算された属性

- 精确分子量: 228.974

- 同位素质量: 228.974

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 155

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3A^2

- XLogP3: 1.9

Benzamide, 4-bromo-N-methoxy- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594596-1g |

4-Bromo-N-methoxybenzamide |

72755-10-3 | 98% | 1g |

¥3570.00 | 2024-07-29 |

Benzamide, 4-bromo-N-methoxy- 関連文献

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

Benzamide, 4-bromo-N-methoxy-に関する追加情報

Research Brief on Benzamide, 4-bromo-N-methoxy- (CAS: 72755-10-3): Recent Advances and Applications in Chemical Biology and Medicine

Benzamide, 4-bromo-N-methoxy- (CAS: 72755-10-3) is a brominated benzamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by the presence of a bromine atom at the para position and a methoxy group attached to the nitrogen of the benzamide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting protein-protein interactions and enzymatic pathways implicated in various diseases.

One of the most notable advancements in the study of Benzamide, 4-bromo-N-methoxy- is its application in the design of small-molecule inhibitors for bromodomain-containing proteins. Bromodomains, which recognize acetylated lysine residues on histone tails, play a crucial role in epigenetic regulation and have emerged as promising targets for cancer and inflammatory diseases. Researchers have utilized the brominated benzamide scaffold to develop potent and selective inhibitors that disrupt the interaction between bromodomains and acetylated histones, thereby modulating gene expression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Benzamide, 4-bromo-N-methoxy- exhibited nanomolar affinity for BRD4, a bromodomain protein implicated in oncogenic transcription, highlighting its potential as a lead compound for anticancer drug development.

In addition to its role in epigenetic modulation, Benzamide, 4-bromo-N-methoxy- has been investigated for its utility in proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation, offering a novel approach to drug discovery. A recent study in Chemical Science reported the incorporation of Benzamide, 4-bromo-N-methoxy- into PROTAC designs targeting the androgen receptor (AR), a key driver of prostate cancer. The resulting PROTACs demonstrated enhanced degradation efficiency and selectivity, underscoring the compound's versatility in modern therapeutic strategies.

Beyond its applications in drug discovery, Benzamide, 4-bromo-N-methoxy- has also been explored in chemical biology as a tool for studying protein function. Its bromine moiety allows for facile functionalization via cross-coupling reactions, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies. Furthermore, the methoxy group on the benzamide nitrogen has been shown to influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable scaffold for optimizing drug-like properties. Recent work published in Bioorganic & Medicinal Chemistry Letters highlighted the use of this scaffold to develop inhibitors of histone deacetylases (HDACs), with several analogs showing promising activity in preclinical models of neurodegenerative diseases.

Despite these advancements, challenges remain in the development of Benzamide, 4-bromo-N-methoxy--based therapeutics. Issues such as off-target effects, metabolic instability, and limited bioavailability in certain tissue types necessitate further optimization. However, ongoing research efforts, including computational modeling and high-throughput screening, are expected to address these limitations and unlock the full potential of this compound. In conclusion, Benzamide, 4-bromo-N-methoxy- (CAS: 72755-10-3) represents a promising scaffold in chemical biology and medicinal chemistry, with recent studies highlighting its utility in epigenetic modulation, targeted protein degradation, and beyond. Continued exploration of its applications is likely to yield innovative therapeutic strategies in the coming years.

72755-10-3 (Benzamide, 4-bromo-N-methoxy-) Related Products

- 1785674-13-6(6-Cyanobenzo[d]oxazole-2-acrylic acid)

- 913542-80-0(4-(4-Bromophenyl)piperidine-4-carboxylic acid)

- 1261845-91-3(3,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyridine)

- 1500272-18-3(1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine)

- 939-53-7(N-(2-Aminoethyl)nicotinamide)

- 1528241-13-5(2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid)

- 28524-58-5([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)

- 114364-74-8(4-fluoro-N-2-(1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 452943-61-2(N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)

- 1056465-09-8(2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)